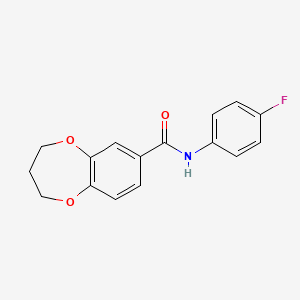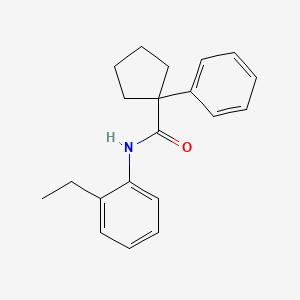![molecular formula C14H14N4 B11232677 7-Phenyl-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232677.png)
7-Phenyl-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine features a triazole ring fused to a pyrimidine ring, with a phenyl group at the 7-position and an isopropyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of phenyl isothiocyanate with appropriate precursors in the presence of potassium hydroxide and N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine, while substitution reactions can introduce various functional groups to the phenyl or isopropyl moieties .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, the compound binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit significant antiproliferative activities and are used in cancer research.
Pyrazolo[5,1-c][1,2,4]triazines: Known for their antiviral and antitumor activities due to their structural similarities to nucleic bases.
The uniqueness of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H14N4 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
7-phenyl-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H14N4/c1-10(2)13-16-14-15-9-8-12(18(14)17-13)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
SKXIDNMWIWECKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11232595.png)
![6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11232603.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11232629.png)
![N-(4-bromo-3-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232634.png)
![N-[2-(benzylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11232639.png)
![ethyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11232642.png)
![N-(2,5-dimethylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232645.png)
![N-(4-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232649.png)
![2-(4-Fluorobenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232653.png)

![N-(3-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11232688.png)
![N-(3-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232693.png)
![1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11232694.png)
